2-Bromo-4-ethenylphenol
Overview
Description
2-Bromo-4-ethenylphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an ethenyl group attached to a benzene ring. This compound is a derivative of phenol, where the bromine atom is positioned at the second carbon, and the ethenyl group is at the fourth carbon of the benzene ring. The molecular formula of this compound is C8H7BrO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenylphenol typically involves the bromination of 4-ethenylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The bromination reaction is monitored to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethenylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring, making it susceptible to further electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts alkylation.
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in acetic acid.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).
Major Products:
Nitration: 2-Bromo-4-nitrophenol.
Oxidation: 2-Bromo-4-ethenylquinone.
Scientific Research Applications
2-Bromo-4-ethenylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-ethylphenol
Comparison: 2-Bromo-4-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl, chloro, and ethyl analogs. The ethenyl group allows for additional reactions such as polymerization and cross-linking, making it valuable in material science .
Properties
IUPAC Name |
2-bromo-4-ethenylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFOTFFQFWERLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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